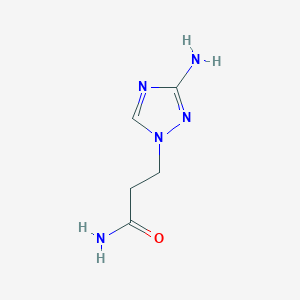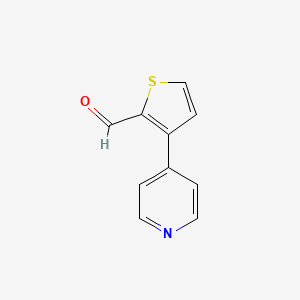
3-(Pyridin-4-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 3-(Pyridin-4-YL)thiophene-2-carboxylic acid.
Reduction: 3-(Pyridin-4-YL)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(Pyridin-4-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of both pyridine and thiophene rings allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-YL)thiophene-2-carbaldehyde: Similar structure but with the pyridine ring attached at a different position.
3-(Pyridin-4-YL)thiophene-2-methanol: A reduced form of the aldehyde compound.
3-(Pyridin-4-YL)thiophene-2-carboxylic acid: An oxidized form of the aldehyde compound.
Uniqueness
3-(Pyridin-4-YL)thiophene-2-carbaldehyde is unique due to its specific structural arrangement, which combines the electronic properties of both pyridine and thiophene rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in the synthesis of more complex molecules .
Properties
Molecular Formula |
C10H7NOS |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
3-pyridin-4-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-10-9(3-6-13-10)8-1-4-11-5-2-8/h1-7H |
InChI Key |
SABYZLMTKVETJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



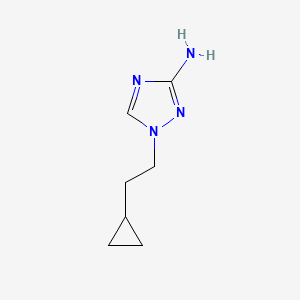
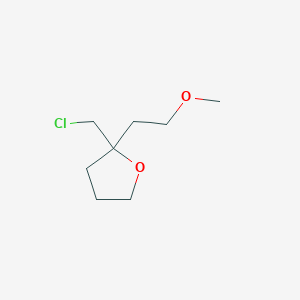

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
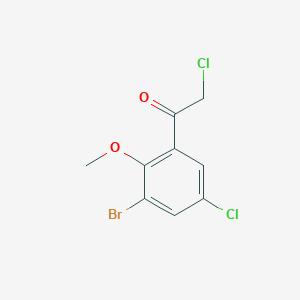
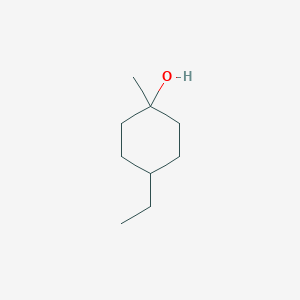
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
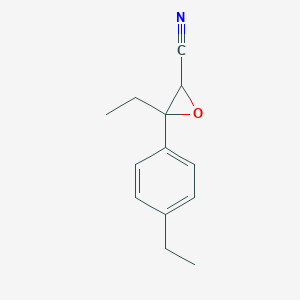
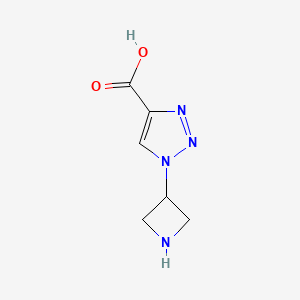
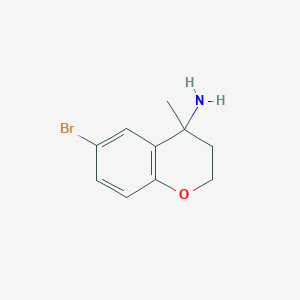
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
